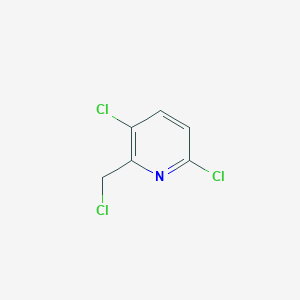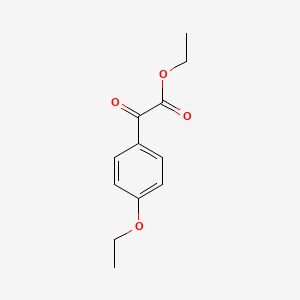
3,6-Dichloro-2-(chloromethyl)pyridine
Vue d'ensemble
Description
3,6-Dichloro-2-(chloromethyl)pyridine (DCP) is a heterocyclic compound with a five-membered ring containing one nitrogen atom and four carbon atoms. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. DCP is also used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. DCP is a colorless crystalline solid with a melting point of 94°C and a boiling point of 305°C.
Applications De Recherche Scientifique
Halogenation and Fluorination
3,6-Dichloro-2-(chloromethyl)pyridine serves as a precursor for new halogenopyridines, specifically in the generation of fluorinated and brominated pyridine compounds. This conversion involves halogen displacement at elevated temperatures, indicating its utility in synthesizing diverse halogenated derivatives for various chemical applications (Mutterer & Weis, 1976).
Electrical Conductivity Studies
The chloromethyl groups in compounds like this compound have been used in the quaternization of pyridine. These quaternized compounds, in turn, form simple and complex salts with TCNQ (tetracyanoquinodimethane), whose resistivities have been measured, suggesting applications in the field of electrical conductivity (Bruce & Herson, 1967).
Diels-Alder Reactions
This compound is utilized in Diels-Alder reactions to generate pyridine o-quinodimethane analogues. These reactions are instrumental in forming tetrahydroquinoline and -isoquinoline type adducts, showcasing its role in advanced organic synthesis and the creation of complex molecular structures (Carly et al., 1996).
Synthesis of Metal-Coordinating Complexes
This compound is essential in synthesizing metal-coordinating complexes, particularly in forming gridlike metal complexes with copper(I) or silver(I) ions. These complexes have potential applications in materials science and coordination chemistry (Hoogenboom et al., 2006).
X-Ray Crystallography Studies
This compound is used in the preparation and characterization of various metal complexes, as evidenced by X-Ray crystal structure determinations. These studies contribute to a deeper understanding of molecular structures and bonding in coordination chemistry (Yamasaki et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of the unique physicochemical properties of the chlorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds, such as 3,5,6-trichloro-2-pyridinol (tcp), are known to undergo microbially-mediated mineralization, which is a primary degradative pathway and an important biological process of detoxification .
Pharmacokinetics
The compound’s impact on bioavailability would likely be influenced by its physicochemical properties, including its solubility, stability, and molecular weight .
Result of Action
Similar compounds have been associated with various effects, including toxicity to aquatic life and potential harm to the respiratory system, skin, and eyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dichloro-2-(chloromethyl)pyridine . For instance, the compound’s effectiveness may be affected by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,6-Dichloro-2-(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides . This compound can form covalent bonds with biomolecules, leading to modifications in their structure and function. For example, it can interact with enzymes involved in detoxification processes, potentially inhibiting their activity and affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, this compound can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the compound can inhibit detoxification enzymes, leading to the accumulation of toxic intermediates and subsequent cellular damage . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade under certain environmental factors such as light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can cause severe toxicity, including liver and kidney damage, due to its ability to induce oxidative stress and inhibit detoxification enzymes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the detoxification and clearance of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, localization to the mitochondria can lead to the disruption of mitochondrial function and induction of oxidative stress .
Propriétés
IUPAC Name |
3,6-dichloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJYFSYZFACOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606149 | |
| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58803-95-5 | |
| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)



![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)




